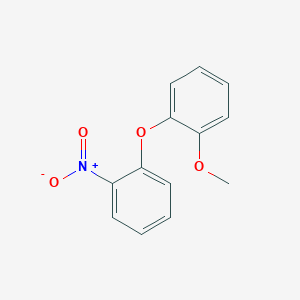

1-(2-Methoxyphenoxy)-2-nitrobenzene

説明

1-(2-Methoxyphenoxy)-2-nitrobenzene is a nitroaromatic compound featuring a methoxyphenoxy substituent at the 1-position and a nitro group at the 2-position of the benzene ring. The methoxyphenoxy group likely contributes to steric and electronic effects that influence reactivity and intermolecular interactions, such as hydrogen bonding or π-π stacking.

特性

CAS番号 |

74865-12-6 |

|---|---|

分子式 |

C13H11NO4 |

分子量 |

245.23 g/mol |

IUPAC名 |

1-(2-methoxyphenoxy)-2-nitrobenzene |

InChI |

InChI=1S/C13H11NO4/c1-17-12-8-4-5-9-13(12)18-11-7-3-2-6-10(11)14(15)16/h2-9H,1H3 |

InChIキー |

DFUIXWANLWLQIQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC2=CC=CC=C2[N+](=O)[O-] |

正規SMILES |

COC1=CC=CC=C1OC2=CC=CC=C2[N+](=O)[O-] |

他のCAS番号 |

74865-12-6 |

溶解性 |

25.1 [ug/mL] |

製品の起源 |

United States |

類似化合物との比較

1-(Methoxymethyl)-2-nitrobenzene (C₈H₉NO₃)

1-(Difluoromethyl)-2-nitrobenzene

1-(3,3-Dichloroallyloxy)-2-nitrobenzene

- Structure : Features a dichloroallyloxy group.

- Key Differences: Chlorine atoms introduce electronegativity and intramolecular Cl···H interactions (C7–H7B···Cl2: 2.700 Å), which stabilize the crystal structure but may reduce solubility in polar solvents compared to the methoxyphenoxy derivative .

1-(2,2-Dibromovinyl)-2-nitrobenzene

- Reactivity : Undergoes debromosulfonylation to yield isatin, a heterocyclic compound with applications in drug discovery .

- Comparison: The dibromovinyl group provides a reactive site for transition-metal-free coupling reactions, whereas the methoxyphenoxy group in the target compound may favor electrophilic aromatic substitution or nucleophilic displacement .

1-Methyl-2-nitrobenzene (2-Nitrotoluene)

- Synthesis: Prepared via nitration of toluene using HNO₃/H₂SO₄, yielding a regioselective product .

- Comparison: The methyl group is less electron-donating than methoxyphenoxy, leading to slower reaction rates in electrophilic substitutions. Physical properties (e.g., melting point) differ due to reduced polarity .

Indole Derivatives with Methoxyphenoxy Groups

- Examples: (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol .

- Key Findings: These compounds exhibit α₁-, α₂-, and β₁-adrenoceptor binding affinity, antiarrhythmic, and hypotensive activities. The methoxyphenoxy moiety likely enhances receptor interaction through steric and electronic modulation .

- Comparison: 1-(2-Methoxyphenoxy)-2-nitrobenzene may share similar bioactivity due to structural resemblance but requires explicit pharmacological validation.

1-(3-Bromopropoxy)-2-nitrobenzene

- Hazards : Bromine substituents increase toxicity and reactivity, necessitating precautions (e.g., P261: Avoid inhalation) .

- Comparison: The methoxyphenoxy group in 1-(2-Methoxyphenoxy)-2-nitrobenzene likely reduces acute toxicity compared to brominated analogs, though thorough toxicological studies are absent .

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 1-(2-Methoxyphenoxy)-2-nitrobenzene | C₁₃H₁₁NO₄ | 257.23 (estimated) | Methoxyphenoxy, nitro |

| 1-(Methoxymethyl)-2-nitrobenzene | C₈H₉NO₃ | 167.16 | Methoxymethyl, nitro |

| 1-(Difluoromethyl)-2-nitrobenzene | C₇H₅F₂NO₂ | 173.12 | CF₂H, nitro |

| 1-Methyl-2-nitrobenzene | C₇H₇NO₂ | 137.14 | Methyl, nitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。